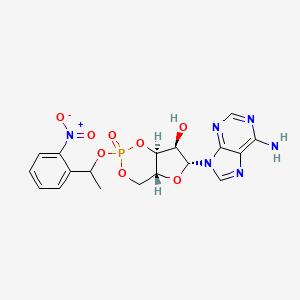
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester
Übersicht
Beschreibung
Adenosine 3',5'-cyclic monophosphate, p1-(2-nitrophenyl)ethyl ester, commonly known as 2'-nitrophenyl-cAMP, is a cyclic nucleotide derivative that is widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study the biochemical and physiological effects of cAMP in various cell types.
Wirkmechanismus
2'-nitrophenyl-cAMP acts as a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester by binding to the regulatory subunit of the enzyme, causing its dissociation from the catalytic subunit. This results in the activation of the catalytic subunit, which then phosphorylates downstream targets such as ion channels, transcription factors, and other signaling molecules. The activation of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester by 2'-nitrophenyl-cAMP leads to a variety of downstream effects, including increased neurotransmitter release, enhanced insulin secretion, and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-nitrophenyl-cAMP are largely mediated by its activation of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester. The activation of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester by 2'-nitrophenyl-cAMP leads to the phosphorylation of downstream targets, resulting in a variety of effects on cellular processes. For example, Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activation by 2'-nitrophenyl-cAMP has been shown to enhance neurotransmitter release in neurons, increase insulin secretion in pancreatic beta cells, and regulate gene expression in various cell types. Additionally, Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activation by 2'-nitrophenyl-cAMP has been shown to modulate cardiac function, immune cell activation, and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-nitrophenyl-cAMP in lab experiments is its potency as a Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activator. This allows for the activation of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester at lower concentrations of the compound, reducing the potential for off-target effects. Additionally, 2'-nitrophenyl-cAMP is stable and easy to handle, making it a convenient tool for studying the effects of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activation in vitro.
One limitation of using 2'-nitrophenyl-cAMP in lab experiments is its potential for non-specific effects. While the compound is a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester, it may also interact with other signaling pathways or cellular processes, leading to off-target effects. Additionally, the use of 2'-nitrophenyl-cAMP may not accurately reflect the physiological levels of cAMP in vivo, which may limit the relevance of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 2'-nitrophenyl-cAMP. One area of interest is the development of more specific and potent Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activators that can be used to study the role of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester in various cellular processes. Additionally, the use of 2'-nitrophenyl-cAMP in combination with other compounds or techniques, such as optogenetics, may provide new insights into the regulation of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activity in vivo. Finally, the use of 2'-nitrophenyl-cAMP in animal models may help to elucidate the physiological role of cAMP signaling in various organ systems.
Wissenschaftliche Forschungsanwendungen
2'-nitrophenyl-cAMP has been used extensively in scientific research to study the role of cAMP in various biological processes. It is a potent activator of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester, which plays a crucial role in regulating cellular processes such as metabolism, gene expression, and cell proliferation. 2'-nitrophenyl-cAMP has been used to study the effects of Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester activation on ion channels, neurotransmitter release, and synaptic plasticity in neurons. It has also been used to investigate the role of cAMP in insulin secretion, cardiac function, and immune cell activation.
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[1-(2-nitrophenyl)ethoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P/c1-9(10-4-2-3-5-11(10)24(26)27)31-33(28)29-6-12-15(32-33)14(25)18(30-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25H,6H2,1H3,(H2,19,20,21)/t9?,12-,14-,15-,18-,33?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQHCCPGJNHSSM-YNHFATDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 3',5'-cyclic monophosphate,p1-(2-nitrophenyl)ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



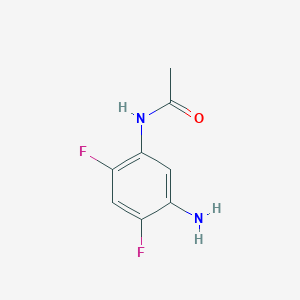
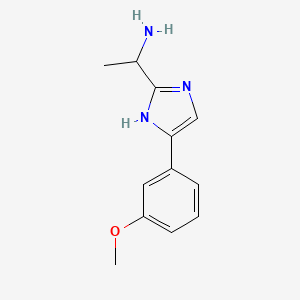
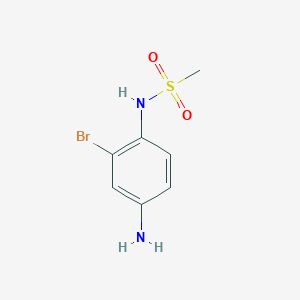
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B3364480.png)

![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B3364490.png)
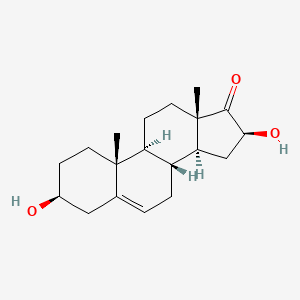
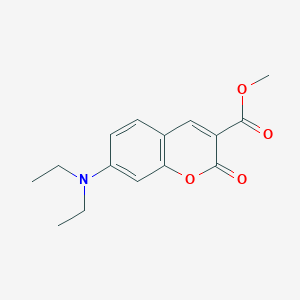
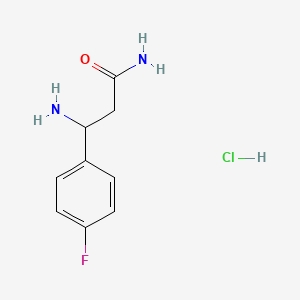
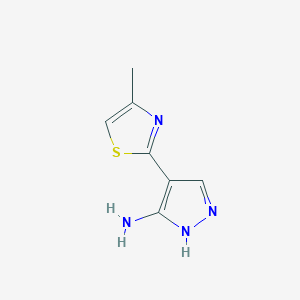
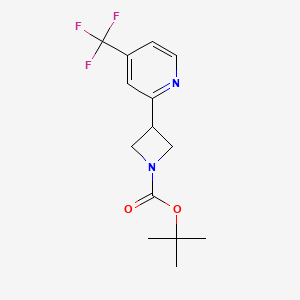
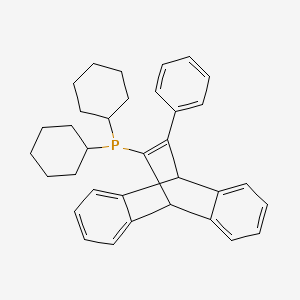
![4-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B3364555.png)
